1-Propanesulfonic acid, 3,3'-dithiobis-

Beschreibung

BenchChem offers high-quality 1-Propanesulfonic acid, 3,3'-dithiobis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Propanesulfonic acid, 3,3'-dithiobis- including the price, delivery time, and more detailed information at info@benchchem.com.

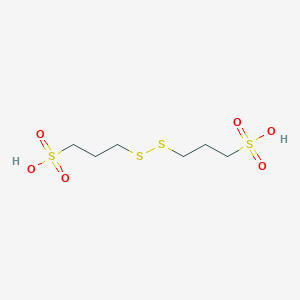

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(3-sulfopropyldisulfanyl)propane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O6S4/c7-15(8,9)5-1-3-13-14-4-2-6-16(10,11)12/h1-6H2,(H,7,8,9)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMPMFQXUJXPWSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSSCCCS(=O)(=O)O)CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O6S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0066240 | |

| Record name | 1-Propanesulfonic acid, 3,3'-dithiobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17661-52-8 | |

| Record name | Bis(3-sulfopropyl) disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17661-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanesulfonic acid, 3,3'-dithiobis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017661528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanesulfonic acid, 3,3'-dithiobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanesulfonic acid, 3,3'-dithiobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-dithiobispropanesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.840 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"1-Propanesulfonic acid, 3,3'-dithiobis- basic properties"

An In-depth Technical Guide to the Physicochemical Properties of 1-Propanesulfonic acid, 3,3'-dithiobis-

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Propanesulfonic acid, 3,3'-dithiobis-, focusing on its core physicochemical properties, reactivity, and applications relevant to researchers and professionals in drug development. The structure of this document is designed to offer a logical progression from fundamental characteristics to practical experimental considerations.

Core Physicochemical and Structural Properties

1-Propanesulfonic acid, 3,3'-dithiobis- (CAS No: 17661-52-8) is a symmetrical molecule characterized by a central disulfide bond linking two propanesulfonic acid moieties.[1][2] This unique structure imparts distinct properties that are highly valuable in various scientific contexts. The IUPAC name for this compound is 3-(3-sulfopropyldisulfanyl)propane-1-sulfonic acid.[1] It is frequently handled and supplied as its disodium salt, 3,3'-Dithiobis(1-propanesulfonic Acid) Disodium Salt (CAS No: 27206-35-5), which typically appears as a white to off-white crystalline powder.[3][4]

Summary of Key Properties

| Property | Value | Source(s) |

| Molecular Formula | C6H14O6S4 | [1][5] |

| Molecular Weight | 310.43 g/mol | [1][5] |

| IUPAC Name | 3-(3-sulfopropyldisulfanyl)propane-1-sulfonic acid | [1] |

| CAS Number (Acid) | 17661-52-8 | [1][5] |

| CAS Number (Disodium Salt) | 27206-35-5 | [4][6] |

| Predicted pKa | 1.34 ± 0.50 | [5] |

| Appearance (Disodium Salt) | White to almost white powder or crystals | [3] |

| Solubility (Disodium Salt) | Soluble in water | [3][6][7] |

Acidity and pH-Dependent Behavior

The defining characteristic regarding the "basic properties" of this molecule is, paradoxically, its strong acidity. The two sulfonic acid (-SO₃H) groups are highly acidic, with a predicted pKa value around 1.34.[5]

Causality Insight: A low pKa value signifies a strong acid. Consequently, in any aqueous solution with a pH above ~2, the sulfonic acid groups will be fully deprotonated, existing as sulfonate anions (-SO₃⁻). The conjugate base (the sulfonate) is exceptionally weak, meaning it has a negligible tendency to accept a proton. Therefore, while the topic refers to "basic properties," the molecule's behavior is dominated by its sulfonic acid functionalities, which ensure high polarity and water solubility, particularly in its salt form.

Caption: pH-dependent equilibrium of the sulfonic acid group.

Reactivity and Stability Profile

The chemistry of 1-Propanesulfonic acid, 3,3'-dithiobis- is dominated by the reactivity of its disulfide bond.

-

Reductive Cleavage: The disulfide bridge is susceptible to cleavage by reducing agents such as dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), or sodium borohydride. This reaction is fundamental to its application as a cleavable linker, yielding two molecules of 3-mercaptopropane-1-sulfonic acid. This transformation is critical in drug delivery systems where the release of a payload is desired under specific reducing conditions, such as those found inside a cell.

Applications in Research and Drug Development

The unique combination of a reducible disulfide linker and two highly polar sulfonic acid groups makes this molecule a versatile building block.

-

Cleavable Linkers: In bioconjugation and drug delivery, it can serve as a hydrophilic, cleavable linker. For example, it can be incorporated into antibody-drug conjugates (ADCs) or other targeted delivery systems, allowing for the release of a therapeutic agent in a reducing environment.[10]

-

Solubility Enhancement: The sulfonic acid moieties significantly increase the water solubility of molecules to which they are attached. This is a crucial strategy in drug development for improving the pharmacokinetic properties of poorly soluble compounds.[11]

-

Surface Modification: It can be used to modify surfaces, introducing negative charges and hydrophilicity. In materials science and diagnostics, this can prevent non-specific binding of proteins and other biomolecules.

-

Amyloidosis Research: Related compounds, such as 1,3-propanedisulfonic acid, have been investigated for the treatment of amyloidosis, a condition involving protein misfolding and aggregation.[12][13] This suggests that sulfonate-containing structures may have therapeutic potential in this area.

Experimental Workflow: Purity Analysis by Reverse-Phase HPLC

A critical aspect of utilizing any chemical in research, particularly in drug development, is the verification of its purity. Reverse-phase high-performance liquid chromatography (RP-HPLC) is an appropriate method for this analysis.[2]

Principle and Causality

This method separates compounds based on their hydrophobicity. Although 1-Propanesulfonic acid, 3,3'-dithiobis- is highly polar, it can be retained on a C18 or similar reverse-phase column using a highly aqueous mobile phase. The inclusion of an acid (e.g., phosphoric or formic acid) in the mobile phase is crucial; it protonates residual silanol groups on the silica-based column packing, preventing undesirable ionic interactions with the negatively charged sulfonate groups of the analyte. This ensures a sharp, symmetrical peak shape, which is essential for accurate quantification.

Step-by-Step Protocol

-

Reagent and Sample Preparation:

-

Prepare Mobile Phase A: 0.1% Phosphoric Acid in deionized water.

-

Prepare Mobile Phase B: Acetonitrile.

-

Prepare a sample stock solution by accurately weighing ~10 mg of 1-Propanesulfonic acid, 3,3'-dithiobis- (or its disodium salt) and dissolving it in 10 mL of Mobile Phase A to create a 1 mg/mL solution.

-

Further dilute the stock solution to a working concentration of ~50 µg/mL using Mobile Phase A.

-

-

HPLC System Configuration:

-

Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV detector at 210 nm (as the disulfide and sulfonic acid groups have minimal absorbance at higher wavelengths).

-

Column Temperature: 30 °C.

-

-

Chromatographic Run (Gradient Elution):

-

Equilibrate the column with 98% Mobile Phase A and 2% Mobile Phase B for 10 minutes.

-

Inject the sample.

-

Run a linear gradient from 2% to 50% Mobile Phase B over 15 minutes.

-

Hold at 50% Mobile Phase B for 2 minutes.

-

Return to initial conditions (2% Mobile Phase B) and re-equilibrate for 5 minutes before the next injection.

-

-

Data Analysis:

-

Integrate the peak corresponding to the main compound.

-

Calculate the purity by determining the area percentage of the main peak relative to the total area of all detected peaks. The formula is: Purity (%) = (Area_MainPeak / Area_Total) * 100.

-

Caption: Workflow for purity analysis via RP-HPLC.

Conclusion

1-Propanesulfonic acid, 3,3'-dithiobis- is a highly functionalized molecule whose properties are dictated by the interplay between its strongly acidic sulfonic acid groups and its reactive disulfide bond. The former imparts high water solubility and polarity, while the latter offers a chemically cleavable linkage. This combination makes it a valuable tool for researchers in chemistry, materials science, and drug development, enabling applications from solubility enhancement to the design of advanced, stimuli-responsive delivery systems. A thorough understanding of its physicochemical properties, particularly its pH-dependent behavior and reactivity, is essential for its effective implementation in experimental design.

References

-

PubChem. (n.d.). 1-Propanesulfonic acid, 3,3'-dithiobis-. National Center for Biotechnology Information. Retrieved from [Link]

-

Ottokemi. (n.d.). 3,3'-Dithiobis(1-propanesulphonic acid) disodium salt, 97%. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (n.d.). 1-Propanesulfonic acid, 3,3'-dithiobis-, sodium salt (1:2). Substance Registry Services. Retrieved from [Link]

-

Asahi Chemical Co., Ltd. (n.d.). 3,3′-dithiobis (sodium propane sulfonate) 30% aqueous solution. Retrieved from [Link]

-

SIELC Technologies. (2018, February 16). 1-Propanesulfonic acid, 3,3'-dithiobis-. Retrieved from [Link]

-

UCB. (2025, August 12). Drug discovery. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,3-Propanedisulfonic acid. Retrieved from [Link]

- Google Patents. (n.d.). EP1646659B1 - Method for the preparation of 1,3-propane disulfonic acid compounds.

-

MDPI. (2025, March 17). Applications of Cyclodextrin-Based Drug Delivery Systems in Inflammation-Related Diseases. Retrieved from [Link]

Sources

- 1. 1-Propanesulfonic acid, 3,3'-dithiobis- | C6H14O6S4 | CID 87217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Propanesulfonic acid, 3,3’-dithiobis- | SIELC Technologies [sielc.com]

- 3. 3,3'-Dithiobis(1-propanesulphonic acid) disodium salt, 97% 27206-35-5 India [ottokemi.com]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. 3,3'-dithiobispropanesulphonic acid CAS#: 17661-52-8 [m.chemicalbook.com]

- 6. Disodium 3,3'-Dithiobis(1-propanesulfonate) | 27206-35-5 | TCI AMERICA [tcichemicals.com]

- 7. 3,3′-dithiobis (sodium propane sulfonate) 30% aqueous solution-CAS No. 27206-35-5 | Asahi Chemical Co., Ltd. [chem-asahi.co.jp]

- 8. tcichemicals.com [tcichemicals.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Drug discovery | UCB [ucb.com]

- 11. mdpi.com [mdpi.com]

- 12. 1,3-Propanedisulfonic acid - Wikipedia [en.wikipedia.org]

- 13. EP1646659B1 - Method for the preparation of 1,3-propane disulfonic acid compounds - Google Patents [patents.google.com]

An In-Depth Technical Guide to Disodium 3,3'-dithiobis(1-propanesulfonate) (SPS)

Abstract

Disodium 3,3'-dithiobis(1-propanesulfonate), commonly referred to as SPS, is a high-purity organosulfur compound with significant industrial and research applications. While its molecular architecture—a symmetrical disulfide core flanked by two hydrophilic sulfonate groups—suggests potential utility in biochemistry and drug delivery, its principal and most extensively documented role lies within the domain of materials science, specifically as a critical additive in electrochemical deposition processes. This guide provides a comprehensive technical overview of SPS, detailing its fundamental chemical properties, a robust synthesis protocol, its mechanism of action in its primary application, and validated analytical methodologies for its quantification. The content herein is structured to provide researchers, process chemists, and materials scientists with the foundational knowledge required to effectively utilize and understand this versatile molecule.

Core Molecular and Physicochemical Profile

A thorough understanding of a chemical reagent begins with its fundamental properties. SPS is a water-soluble, white to yellowish crystalline powder, a characteristic imparted by the sodium sulfonate groups.[1][2] Its high solubility in aqueous media is a key attribute for its primary applications.[3]

Table 1: Physicochemical and Identification Data for SPS

| Property | Value | Source(s) |

| Molecular Weight | 354.38 g/mol | [4][5] |

| Molecular Formula | C₆H₁₂Na₂O₆S₄ | [4] |

| CAS Number | 27206-35-5 | [4][5] |

| Synonyms | Bis-(sodium sulfopropyl)-disulfide, SPS | [4] |

| Appearance | White to yellowish powder/crystals | [1] |

| Solubility | Soluble in water | [3] |

| Purity (Typical) | >97% | [5] |

Synthesis Pathway: From Thiol Precursor to Disulfide Product

The synthesis of SPS is a well-established two-step process that is both scalable and efficient.[6] The procedure begins with the ring-opening of a sulfonic acid lactone, followed by a controlled oxidation to form the desired disulfide bridge. This method avoids many of the byproducts and impurities associated with older synthetic strategies.[7]

Mechanism and Rationale

The synthesis leverages the nucleophilicity of the hydrosulfide anion to open the strained 1,3-propane sultone ring, forming the key intermediate, sodium 3-mercapto-1-propanesulfonate (MPS). The subsequent oxidation step is a classic disulfide bond formation reaction, where two thiol groups are coupled. The choice of a mild oxidant like hydrogen peroxide or tert-butyl hydrogen peroxide ensures a high-yield conversion to SPS without over-oxidation of the sulfur atoms.[6]

Diagram 1: Synthesis Workflow of SPS

Caption: Workflow for the synthesis of Disodium 3,3'-dithiobis(1-propanesulfonate) (SPS).

Experimental Protocol: Laboratory-Scale Synthesis

The following protocol is adapted from established synthesis methodologies.[6]

-

Preparation of MPS Intermediate:

-

In a 1000 mL flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 28g of sodium hydrosulfide in 200 mL of water.

-

Heat the mixture to 50-60°C to ensure complete dissolution, then cool to between 15-35°C.

-

Slowly add 62.5g of 1,3-propane sultone (1,3-PS) to the solution while maintaining the temperature.

-

After the addition is complete, raise the temperature to 50-60°C and maintain for 1 hour.

-

Cool the reaction mixture to room temperature and filter to obtain the clear MPS solution.

-

-

Oxidation to SPS:

-

To the filtered MPS solution, slowly add 75g of tert-butyl hydrogen peroxide. The reaction progress can be monitored for the disappearance of the thiol group.

-

Once the reaction is complete, raise the temperature to 50-60°C and hold for 4 hours.

-

Increase the temperature further to 70-80°C and maintain for 2 hours to ensure complete reaction and decomposition of excess peroxide.

-

-

Isolation and Purification:

-

Perform a decolorization step if necessary (e.g., with activated carbon).

-

Dehydrate the solution by evaporation until it is nearly dry.

-

Disperse the resulting solid in methanol, which will precipitate the SPS while dissolving some impurities.

-

Filter the solid product, wash with a small amount of fresh methanol, and dry under vacuum to yield the final SPS product.

-

Primary Application & Mechanism of Action: Electroplating

The predominant industrial application of SPS is as a specialized additive, specifically a brightener and leveler, in acidic copper electroplating baths.[3][8] It is a cornerstone of the "Damascene" process used in the fabrication of semiconductor interconnects and is essential for creating high-quality printed circuit boards (PCBs).[1]

The Electrochemical Environment

In a typical copper plating bath, cupric ions (Cu²⁺) are reduced at the cathode to form a copper metal layer. Without additives, this layer is often rough, dull, and has poor mechanical properties. Additives like SPS, used at very low concentrations (typically 10-50 mg/L), dramatically alter the deposition process to produce a bright, level, and ductile copper coating.[1][8]

Proposed Mechanism of Action

The precise mechanism is complex, but it is generally understood that SPS functions through a combination of acceleration and leveling effects at the cathode surface.

-

Adsorption and Acceleration: SPS adsorbs onto the cathode surface. The disulfide bond can be cleaved under the reductive potential at the cathode to form the mercaptopropanesulfonate (MPS) species.

-

Catalytic Cycle: MPS is believed to catalyze the Cu²⁺ reduction process. It can form a complex with Cu⁺ ions (an intermediate in the reduction of Cu²⁺ to Cu⁰), which accelerates the overall deposition rate.

-

Leveling Effect: The acceleration is most pronounced in areas of high current density (peaks or "high spots" on the substrate). This localized increase in deposition rate effectively "fills in" microscopic valleys faster than peaks accumulate, leading to a smooth, leveled surface.

This mechanism relies on a synergistic interaction with other plating bath components, such as "suppressors" (e.g., polyethylene glycol) and "levelers."

Diagram 2: Conceptual Mechanism of SPS in Copper Electroplating

Caption: SPS accelerates copper deposition on peaks, leading to a smooth, level surface.

Secondary Applications

While electroplating is its primary role, the unique structure of SPS lends itself to other areas of materials science.

-

Polymer Chemistry: SPS can be used as a crosslinking agent.[3] The disulfide bond can be incorporated into polymer backbones. This bond is cleavable under reducing conditions, allowing for the creation of "smart" materials or hydrogels that can be degraded on demand. The sulfonate groups also enhance the water solubility and stability of the resulting polymers.

-

Water Treatment: The sulfonate groups can act as ligands, stabilizing metal ions in solution.[3] This property can be leveraged in wastewater treatment to control the precipitation and behavior of metal contaminants.

-

Antioxidant Properties: The disulfide linkage suggests that SPS may have antioxidant capabilities, making it potentially useful in formulations to prevent oxidative damage.[2]

It is important to note that while a patent mentioned related sulfonate compounds for the treatment of amyloidosis, there is no direct, peer-reviewed evidence supporting the use of SPS itself as a therapeutic agent for this condition.[7] Its use in proteomics is often inferred due to its disulfide structure, but specific protocols favor other, amine-reactive crosslinkers.[9]

Analytical Characterization

The quantification of SPS, especially in complex matrices like electroplating baths, is critical for process control. The high concentration of sulfuric acid and metal ions makes direct analysis challenging.

Recommended Method: Ion-Pair Chromatography

A robust and validated method for the direct analysis of SPS in plating baths is ion-pair chromatography coupled with UV detection.[1] This technique avoids laborious sample pre-treatment steps.

Analytical Protocol: Quantification of SPS in Plating Baths

This protocol is based on the method developed by Palmans, et al.

-

Sample Preparation:

-

Dilute the copper plating bath sample with deionized water to bring the SPS concentration into the calibration range (typically low µM to mM). No other pre-treatment is required.

-

-

Chromatographic System:

-

HPLC System: Standard HPLC or UPLC system with a UV detector.

-

Column: A C18 reverse-phase column is suitable.

-

Mobile Phase: An aqueous mobile phase containing an ion-pairing reagent (e.g., tetrabutylammonium hydrogen sulfate) and a suitable buffer (e.g., phosphate buffer) at a controlled pH. An organic modifier like acetonitrile is used for gradient elution.

-

Detection: UV detection at a wavelength appropriate for the disulfide bond (e.g., ~210-220 nm).

-

-

Procedure:

-

Prepare a series of calibration standards of SPS in a matrix that mimics the plating bath (without the interfering components).

-

Inject the diluted sample and the standards onto the column.

-

The ion-pairing reagent forms a neutral complex with the anionic SPS, allowing it to be retained and separated on the reverse-phase column.

-

Quantify the SPS peak area against the calibration curve to determine its concentration in the original sample.

-

Safety and Handling

SPS is classified as a skin sensitizer (H317), meaning it may cause an allergic skin reaction upon contact.[10]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat when handling the solid or its solutions.

-

Handling: Avoid breathing dust. Handle in a well-ventilated area or with appropriate respiratory protection.

-

Storage: Store in a cool, dry place, tightly sealed, away from strong oxidizing agents.

Conclusion

Disodium 3,3'-dithiobis(1-propanesulfonate) is a specialty chemical whose value is primarily realized in the field of electrochemistry. Its role as a high-performance brightener in copper plating is critical to the modern electronics industry. While its structure is suggestive of broader applications in polymer science and potentially as a redox-active molecule, these areas remain less explored. The robust synthesis and validated analytical methods available for SPS make it a reliable and controllable component for both industrial processes and materials science research. This guide has provided the core technical knowledge needed to understand and apply this important compound, grounding its use in established scientific principles and methodologies.

References

- Google Patents. (n.d.). EP1646659B1 - Method for the preparation of 1,3-propane disulfonic acid compounds.

-

J&K Scientific. (n.d.). Disodium 3,3'-Dithiobis(1-propanesulfonate), 98% | 27206-35-5. Retrieved February 20, 2026, from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. CAS 27206-35-5: Bis(sodium sulfopropyl) disulfide [cymitquimica.com]

- 3. CAS # 27206-35-5, Bis-(sodium sulfopropyl)-disulfide, SPS - chemBlink [chemblink.com]

- 4. jk-sci.com [jk-sci.com]

- 5. labproinc.com [labproinc.com]

- 6. guidechem.com [guidechem.com]

- 7. EP1646659B1 - Method for the preparation of 1,3-propane disulfonic acid compounds - Google Patents [patents.google.com]

- 8. Bis-(sodium sulfopropyl)-disulfide | 27206-35-5 [chemicalbook.com]

- 9. 3,3′-Dithiobis-1-propanesulfonic acid disodium salt, CAS 27206-35-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 10. Disodium 3,3'-Dithiobis(1-propanesulfonate) | 27206-35-5 | TCI AMERICA [tcichemicals.com]

Whitepaper: A Comprehensive Guide to the Synthesis of 1-Propanesulfonic acid, 3,3'-dithiobis- (Bis(3-sulfopropyl) disulfide)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the synthesis of 1-Propanesulfonic acid, 3,3'-dithiobis-, a symmetrical disulfide compound commonly known in its salt form as Bis(3-sulfopropyl) disulfide (SPS). SPS is a critical additive in the electronics industry, particularly in copper electroplating for damascene applications, and serves as a valuable bifunctional crosslinking agent in biochemistry. This document details the principal synthetic route, which proceeds via the oxidative dimerization of its thiol precursor, 3-Mercapto-1-propanesulfonic acid (MPS). We will explore the synthesis of the MPS precursor, provide a detailed, step-by-step experimental protocol for the complete synthesis of the target disulfide, and delve into the underlying reaction mechanisms and process optimization strategies. This guide is intended for researchers and professionals seeking a practical, in-depth understanding of this synthesis.

Introduction and Strategic Overview

1-Propanesulfonic acid, 3,3'-dithiobis- (CAS No. 17661-52-8) is a water-soluble organosulfur compound whose disodium salt form (CAS No. 27206-35-5) is widely utilized.[1][2] Its molecular structure features a central disulfide bond linking two propylsulfonic acid moieties. This unique architecture imparts valuable properties, making it a key component in advanced material science and biotechnology. In copper electroplating, SPS acts as a "brightener" or "accelerator," a molecule that influences the fine-grained, uniform deposition of copper, which is essential for creating void-free interconnects in integrated circuits.[3][4]

The core synthetic strategy for this molecule is conceptually straightforward and relies on a classic transformation in sulfur chemistry: the formation of a disulfide bond through the oxidative coupling of two thiol molecules.

The overall synthetic pathway can be visualized as a two-stage process:

-

Precursor Synthesis: Generation of the key intermediate, 3-Mercapto-1-propanesulfonic acid (MPS).

-

Oxidative Dimerization: Controlled oxidation of MPS to yield the target disulfide, 1-Propanesulfonic acid, 3,3'-dithiobis-.

This guide will provide a validated protocol for both stages, emphasizing the chemical principles that ensure a high-yield, high-purity synthesis.

Diagram 1: High-level workflow for the synthesis of 1-Propanesulfonic acid, 3,3'-dithiobis-.

Synthesis of the Thiol Precursor: 3-Mercapto-1-propanesulfonic acid (MPS)

The most efficient and widely adopted method for preparing MPS involves the ring-opening of 1,3-propanesultone with a sulfur nucleophile. 1,3-propanesultone is a cyclic ester of a sulfonic acid (a sultone) and is highly reactive towards nucleophiles due to the strain in its four-membered ring. Sodium hydrosulfide (NaSH) serves as an excellent sulfur source for this transformation.

Mechanism: The reaction proceeds via an SN2 mechanism. The hydrosulfide anion (HS⁻) acts as the nucleophile, attacking one of the methylene carbons adjacent to the ester oxygen, leading to the cleavage of a C-O bond and opening the ring. A subsequent aqueous workup ensures the formation of the sodium salt of the sulfonic acid.

Detailed Experimental Protocol

This section provides a self-validating, step-by-step methodology for the synthesis of the disodium salt of 1-Propanesulfonic acid, 3,3'-dithiobis-.

Part A: Synthesis of Sodium 3-mercaptopropane-1-sulfonate (MPS precursor)

Reagents & Equipment:

-

1,3-Propanesultone

-

Sodium Hydrosulfide (NaSH), hydrate

-

Deionized Water

-

Isopropanol

-

Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel

-

Ice bath

Procedure:

-

Preparation: In a well-ventilated fume hood, prepare a solution of sodium hydrosulfide by dissolving it in deionized water in the three-neck flask. Cool the solution to 0-5 °C using an ice bath.

-

Addition of Sultone: Slowly add 1,3-propanesultone to the cold NaSH solution via the dropping funnel over a period of 1-2 hours. Causality Note: This slow, chilled addition is critical to control the highly exothermic reaction and prevent the formation of byproducts.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-18 hours to ensure the reaction goes to completion.

-

Isolation: The resulting solution contains the sodium salt of MPS. This aqueous solution can often be used directly in the subsequent oxidation step. For isolation, the product can be precipitated by adding a water-miscible organic solvent like isopropanol and then collected by filtration.

Part B: Oxidative Dimerization to 1-Propanesulfonic acid, 3,3'-dithiobis- (Disodium Salt)

Reagents & Equipment:

-

Aqueous solution of Sodium 3-mercaptopropane-1-sulfonate (from Part A)

-

Hydrogen Peroxide (H₂O₂), 30% solution

-

Sodium Hydroxide (NaOH) or Hydrochloric Acid (HCl) for pH adjustment

-

Deionized Water

-

Beaker with magnetic stirring

-

pH meter

Procedure:

-

pH Adjustment: Dilute the MPS solution from Part A with deionized water. Adjust the pH of the solution to approximately 7.0-8.0 using a dilute NaOH solution.

-

Oxidation: While stirring vigorously, add 30% hydrogen peroxide dropwise to the MPS solution. Monitor the temperature and maintain it below 30-40 °C, using an ice bath if necessary.

-

Reaction Monitoring: The reaction progress can be monitored by testing for the absence of free thiol groups using Ellman's reagent or similar thiol-specific tests. The reaction is typically complete within 2-4 hours.

-

Work-up and Purification: Once the oxidation is complete, the resulting aqueous solution contains the disodium salt of 1-Propanesulfonic acid, 3,3'-dithiobis-. The product can be isolated by removing the water under reduced pressure (rotary evaporation). The resulting solid can be further purified by recrystallization from an ethanol/water mixture to yield a white, crystalline solid.

-

Drying: Dry the final product in a vacuum oven at 50-60 °C to a constant weight.

Mechanistic Insights and Process Optimization

The oxidation of thiols to disulfides is a fundamental reaction, but its efficiency is highly dependent on the reaction conditions.

The Role of pH: The oxidation rate is significantly influenced by pH. The actual nucleophilic species that attacks the oxidizing agent is the thiolate anion (RS⁻), not the neutral thiol (RSH).[5] Therefore, maintaining a neutral to slightly alkaline pH (7-8) ensures a sufficient concentration of the more reactive thiolate species, accelerating the reaction. Excessively high pH should be avoided as it can promote side reactions and the degradation of some oxidizing agents.

Choice of Oxidant: Hydrogen peroxide is an ideal oxidant for this process due to its effectiveness and clean reaction profile; its only byproduct is water. Other oxidants like iodine or even aeration (oxygen from the air) can be used, but H₂O₂ offers excellent control and purity. The mechanism of oxidation with H₂O₂ is believed to involve the nucleophilic attack of the thiolate sulfur on the peroxide oxygen-oxygen bond.[5]

Diagram 2: Simplified mechanism of thiol oxidation by hydrogen peroxide.

Data Presentation and Characterization

The successful synthesis of the target compound must be validated through rigorous analytical characterization.

Table 1: Summary of Synthesis Parameters and Expected Results

| Parameter | Stage A: Precursor Synthesis | Stage B: Oxidative Dimerization |

| Key Reagents | 1,3-Propanesultone, NaSH | Sodium 3-mercaptopropane-1-sulfonate, H₂O₂ |

| Solvent | Water | Water |

| Critical Temp. | 0-5 °C (addition), then RT | < 40 °C |

| Critical pH | N/A (inherently basic) | 7.0 - 8.0 |

| Typical Yield | > 95% (in solution) | > 90% (isolated) |

| Product Form | Aqueous Solution | White Crystalline Solid |

Analytical Characterization:

-

¹H NMR: (D₂O) The proton NMR spectrum should confirm the propyl chain structure. Expected signals would include three distinct multiplets corresponding to the three methylene (-CH₂-) groups. The signal for the carbon alpha to the sulfur in the disulfide will be shifted downfield compared to the corresponding signal in the starting thiol.

-

¹³C NMR: (D₂O) The spectrum should show three distinct signals for the three carbon atoms of the propyl chain.

-

FT-IR (ATR): Key stretches to observe include the strong S=O stretching bands of the sulfonate group (~1200 cm⁻¹ and ~1040 cm⁻¹) and the C-H stretches of the alkyl chain. The disappearance of the S-H stretch (typically weak, ~2550 cm⁻¹) from the MPS precursor is a key indicator of reaction completion. The S-S disulfide stretch is very weak and often not observed in IR.

-

Elemental Analysis: The calculated elemental composition (for C₆H₁₂Na₂O₆S₄) should match the experimental values, confirming the purity and identity of the final product.

Conclusion

The synthesis of 1-Propanesulfonic acid, 3,3'-dithiobis- is a robust and high-yielding process when executed with careful control over reaction parameters. The two-stage approach, involving the ring-opening of 1,3-propanesultone followed by controlled oxidation with hydrogen peroxide, represents the most efficient pathway to this industrially significant molecule. By understanding the underlying mechanisms, particularly the role of pH in the oxidative coupling step, researchers can reliably produce high-purity material suitable for demanding applications in electronics and biotechnology.

References

- Gondi, S. R., Rissing, C. J., & Son, D. Y. (n.d.). A Convenient Synthesis of Thiol, Trithiocarbonate and Disulfide. ChemRxiv. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7wUz1I_ab_Pl59y2Re342XehTigfoqz5vPmQ4nkyhkyOEi2lC01CHE6cAhPTF1isSFErKJNhgOigX8pAdvjsI0a4vu3SsYQplm-5zzyQJgclTejTU9gQx6zdvIuj4rdkDMQsZYJW7EfBMUECECfWq0ig=]

- Peptideweb.com. (n.d.). Synthesis protocols. Retrieved from [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFL0y8hq14P0GG-Teop3IDKZxI2P46Y4Q0DMs04_P_V3ltBZLAB6UucTf3kRM-y5V2JFske6ubrbTHy4Rbi5azlvsO_XTKbeXkb5X2C_K2kAWGRkW98b3Yk4t4k9mc_cXeoYb1ansyu2iI=]

- Thieme. (2024). Science of Synthesis: Knowledge Updates 2024/1. Retrieved from [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOFZm7q49mgw-30gzggem4JUJe9k5cd_C3ERhmr-HukSpyejCjh4pF9PZ8DtDgY-IqDJ4ZUzeh7_lw0YNpNvazsTMbiR_hf1NP-iFYhJvMDAAZR0o7nzGqUutNeTGVZf3zhPHlYyDDCJQ6BUaZq5VeEK_Bq1iO9CipGB4wbnreRTm8xGgrQcd-2A==]

- Organic Syntheses, Inc. (n.d.). Organic Syntheses Procedure. Retrieved from [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcSMR7VHvRdvpHofJ5neSU3ml6luoVUVbw5Qnq2vG_sJTr6g2fhb7ZGRYMTAK8d7DT8YaGknsl1B9FfzrQ1zQPfxGlfpH6aKNdoMy1ucWFhMAAapqLib-S1h66A0MEEgRpEDI6maxrng==]

- Google Patents. (n.d.). HU187648B - Process for preparing 3,3-dithio-bis/propionic acid/derivatives. Retrieved from [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJ-ovv-GANgmcuzuFoGrdY-tauNVZdJlDvPxNoioqmolkQwz5mEwH5PuATL_BKMlbVU7QV7mB2RAZFDuk5M4kqw13KnHItCRErwx-1Yv9V5NRoi4xj-bZrzTGqtnYZjFtz2RQ6LiEBBqw=]

- PubChem. (n.d.). 1-Propanesulfonic acid, 3,3'-dithiobis-. National Center for Biotechnology Information. Retrieved from [URL: https://pubchem.ncbi.nlm.nih.gov/compound/87217]

- TCI Chemicals. (n.d.). Disodium 3,3'-Dithiobis(1-propanesulfonate). Retrieved from [URL: https://www.tcichemicals.com/US/en/p/D5159]

- DKS Co. Ltd. (n.d.). 3,3′-dithiobis (sodium propane sulfonate) 30% aqueous solution. Retrieved from [URL: https://www.dks-web.jp/en/products/detail/00000216.html]

- ResearchGate. (n.d.). The mechanism of oxidation of 3-mercaptopropionic acid. Retrieved from [URL: https://www.researchgate.

- Santa Cruz Biotechnology. (n.d.). 3,3′-Dithiobis-1-propanesulfonic acid disodium salt. Retrieved from [URL: https://www.scbt.com/p/3-3-dithiobis-1-propanesulfonic-acid-disodium-salt-27206-35-5]

- Sigma-Aldrich. (n.d.). 3,3'-THIOBIS(1-PROPANESULFONIC ACID, SODIUM SALT). Retrieved from [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/s401677]

- Wikipedia. (n.d.). 3-Mercapto-1-propanesulfonic acid. Retrieved from [URL: https://en.wikipedia.org/wiki/3-Mercapto-1-propanesulfonic_acid]

- ChemicalBook. (n.d.). 1-Propanesulfonic acid synthesis. Retrieved from [URL: https://www.chemicalbook.com/synthesis/5284-66-2.htm]

- ResearchGate. (n.d.). 3-Mercapto-1-propanesulfonic acid and Bis(3-sulfopropyl) Disulfide Adsorbed on Au(111): In Situ Scanning Tunneling Microscopy and Electrochemical Studies. Retrieved from [URL: https://www.researchgate.net/publication/231011494_3-Mercapto-1-propanesulfonic_acid_and_Bis3-sulfopropyl_Disulfide_Adsorbed_on_Au111_In_Situ_Scanning_Tunneling_Microscopy_and_Electrochemical_Studies]

Sources

- 1. 1-Propanesulfonic acid, 3,3'-dithiobis- | C6H14O6S4 | CID 87217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,3′-Dithiobis-1-propanesulfonic acid disodium salt, CAS 27206-35-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. 3-Mercapto-1-propanesulfonic acid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mechanism and Application of 3,3'-Dithiobis(sulfosuccinimidyl propionate) (DTSSP) in Elucidating Protein Interactions

Introduction

In the intricate landscape of cellular biology and drug discovery, understanding the dynamic interplay of proteins is paramount. The spatial and temporal organization of protein complexes governs a vast array of cellular processes, from signal transduction to metabolic regulation. Consequently, the ability to capture and analyze these interactions is a cornerstone of modern biological research. This technical guide provides a comprehensive exploration of the mechanism of action of 3,3'-Dithiobis(sulfosuccinimidyl propionate), commonly known as DTSSP, a powerful tool for the covalent stabilization and subsequent identification of protein-protein interactions. While the nomenclature "1-Propanesulfonic acid, 3,3'-dithiobis-" describes a core structural feature, it is the derivatization of this backbone into DTSSP that imparts its significant utility in the realm of chemical biology and proteomics.

This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the chemical principles underpinning the action of DTSSP, practical guidance on its experimental application, and the logic behind protocol design.

The Core Mechanism: A Tale of Two Reactive Groups and a Cleavable Bridge

DTSSP is a homobifunctional, thiol-cleavable crosslinking agent. Its mechanism of action is rooted in its unique molecular architecture, which features two key components: amine-reactive N-hydroxysulfosuccinimide (Sulfo-NHS) esters at either end of a spacer arm containing a central disulfide bond.[1][2] This elegant design allows for a two-stage process of covalently linking interacting proteins and then subsequently releasing them for analysis.

The Crosslinking Reaction: Forging Covalent Bonds

The primary mode of action for DTSSP involves the formation of stable amide bonds with primary amines, which are readily available on the side chains of lysine residues and the N-termini of proteins. This reaction proceeds efficiently under mild, near-physiological conditions (pH 7-9).

The causality behind this specificity lies in the electrophilic nature of the Sulfo-NHS esters. The lone pair of electrons on the primary amine nitrogen acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form a stable amide bond and releases the N-hydroxysulfosuccinimide leaving group.

Caption: Cleavage of the DTSSP crosslinker by a reducing agent.

Applications in Research: Capturing Transient Interactions

The primary application of DTSSP is in the study of protein-protein interactions. [1]Its ability to "freeze" transient or weak interactions by forming a covalent link makes it an invaluable tool for:

-

Identifying components of protein complexes: By crosslinking a protein of interest and then purifying the complex, researchers can identify its binding partners.

-

Mapping protein topology: The proximity of different protein domains or subunits can be inferred by identifying which residues are crosslinked. [3]* Investigating cell surface receptor interactions: The membrane-impermeable nature of DTSSP makes it ideal for studying the interactions of receptors and other cell surface proteins in their native environment. [1]

Application Description Key Advantage of DTSSP Co-immunoprecipitation (Co-IP) Crosslinking stabilizes weak or transient interactions prior to cell lysis and immunoprecipitation, increasing the yield of interacting partners. Reversibility allows for the separation of the bait and prey proteins for downstream analysis. Mass Spectrometry (MS) Identification of crosslinked peptides provides direct evidence of protein-protein interactions and can reveal the specific residues involved in the interaction interface. [3][4] The known mass of the crosslinker aids in the identification of crosslinked peptides in MS data. | Immobilization of Proteins | DTSSP can be used to immobilize proteins onto amine-coated surfaces for various biochemical assays. [1]| The water-solubility of DTSSP facilitates these reactions in aqueous buffers. |

Experimental Protocol: A Self-Validating Workflow for Crosslinking Studies

The following protocol provides a generalized workflow for in vivo crosslinking of cell surface proteins using DTSSP. The rationale behind each step is explained to ensure a self-validating experimental design.

Materials

-

Cells in culture

-

Phosphate-buffered saline (PBS), pH 8.0

-

DTSSP solution (freshly prepared in PBS, pH 8.0)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

-

Lysis buffer (containing protease inhibitors)

-

Reducing agent (e.g., DTT or TCEP)

Step-by-Step Methodology

-

Cell Preparation:

-

Wash cells twice with ice-cold PBS, pH 8.0.

-

Causality: This removes any amine-containing components from the culture medium that could compete with the target proteins for reaction with DTSSP. The use of a slightly basic pH (8.0) enhances the nucleophilicity of the primary amines, promoting an efficient crosslinking reaction.

-

-

Crosslinking Reaction:

-

Incubate cells with freshly prepared DTSSP solution (typically 0.25-2.0 mM) in PBS, pH 8.0, for 30 minutes to 2 hours at 4°C or room temperature.

-

Causality: The optimal concentration of DTSSP and incubation time should be empirically determined. A titration experiment is recommended to find the balance between efficient crosslinking and the formation of non-specific, high-molecular-weight aggregates. Performing the reaction at 4°C can help to minimize cellular processes that might alter protein interactions.

-

-

Quenching the Reaction:

-

Add quenching solution to a final concentration of 20-50 mM and incubate for 15 minutes.

-

Causality: The quenching solution contains a high concentration of primary amines (Tris) that react with and inactivate any excess DTSSP, preventing further crosslinking after the desired time point.

-

-

Cell Lysis:

-

Wash cells with PBS and then lyse the cells using a suitable lysis buffer containing protease inhibitors.

-

Causality: The choice of lysis buffer will depend on the downstream application. Protease inhibitors are essential to prevent the degradation of the crosslinked complexes.

-

-

Analysis of Crosslinked Proteins:

-

The crosslinked lysate can now be used for downstream applications such as immunoprecipitation or affinity purification.

-

To analyze the crosslinked proteins by SDS-PAGE, two samples should be prepared: one with a reducing agent (e.g., DTT or BME in the loading buffer) and one without.

-

Causality: The non-reduced sample will show the higher molecular weight crosslinked complexes. The reduced sample will show the disappearance of these high-molecular-weight bands and the reappearance of the individual protein bands, confirming that the observed complexes were held together by a disulfide-containing crosslinker like DTSSP.

-

Sources

- 1. CAS 81069-02-5 | DTSSP Crosslinker by ProChem Inc. [prochemonline.com]

- 2. cephamls.com [cephamls.com]

- 3. The reaction of α-crystallin with the cross-linker 3,3′-dithiobis(sulfosuccinimidyl propionate) demonstrates close proximity of the C termini of αA and αB in the native assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unexpected products from the reaction of the synthetic cross-linker 3,3'-dithiobis(sulfosuccinimidyl propionate), DTSSP with peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility and Handling of 3,3'-Dithiobis(1-propanesulfonic acid) (SPS)

Technical Guide for Research & Development

Executive Summary & Chemical Identity

3,3'-Dithiobis(1-propanesulfonic acid) is a homobifunctional organosulfur compound consisting of two propylsulfonic acid groups linked by a disulfide bond.[1][2][3] While the nominal inquiry refers to the free acid (CAS 17661-52-8), in practical research and industrial applications—particularly semiconductor electroplating and proteomics—the compound is almost exclusively handled as its Disodium Salt (CAS 27206-35-5), commonly abbreviated as SPS or Bis-(sodium sulfopropyl)-disulfide .[1][2][3]

This distinction is critical for solubility:

-

Free Acid: A strong, hygroscopic acid (pKa ~1.[1][2][3]3) that is highly soluble in water but prone to pH-dependent instability.[1][2][3]

-

Disodium Salt: A stable, white crystalline powder with extreme aqueous solubility (>600 g/L), serving as the industry standard for "SPS" reagents.[1][2][3]

This guide focuses on the solubility profiles, stability mechanisms, and preparation protocols for SPS, with specific annotations where the free acid form dictates unique handling.

Chemical Profile Table

| Property | Data | Notes |

| IUPAC Name | 3-(3-sulfopropyldisulfanyl)propane-1-sulfonic acid | |

| Common Abbreviation | SPS (usually implies disodium salt) | |

| CAS (Free Acid) | 17661-52-8 | Rare in solid form.[1][2][3][4] |

| CAS (Disodium Salt) | 27206-35-5 | Standard commercial form.[1][2][3][5] |

| Molecular Weight | 310.43 (Acid) / 354.39 (Disodium Salt) | |

| pKa | ~1.34 (Sulfonic acid group) | Strong acid behavior.[1][2][3] |

| Water Solubility | >600 g/L (Salt) at 25°C | Highly Hydrophilic.[1][2][3] |

| LogP | -0.698 (Acid) / -2.5 (Salt) | Lipophobic.[1][2][3] |

Solubility & Solvent Compatibility

The solubility of SPS is driven by its anionic sulfonate groups, making it an electrolyte in solution.[1][2][3]

Aqueous Solubility (Primary Solvent)

Water is the optimal solvent.[1][2][3] The sulfonate groups (

-

Saturation Limit: The disodium salt dissolves up to 600 mg/mL (60% w/v) in deionized water at 25°C.[1][2][3]

-

Dissolution Kinetics: Dissolution is endothermic but rapid.[1][2][3] Vortexing is rarely required for concentrations <100 mM.[1][2][3]

-

pH Behavior:

Organic Solvent Compatibility

SPS has poor solubility in non-polar organics due to its ionic nature.[1][2][3]

-

DMSO/DMF: Soluble (up to ~50 mM).[1][2][3] Useful for preparing stocks if water must be excluded for specific organic synthesis steps, though water is preferred for stability.[1][2][3]

-

Ethanol/Methanol: Slightly soluble.[1][2][3] Solubility decreases drastically as water content drops below 50%.[1][2][3]

Stability in Solution

The critical stability concern is the Disulfide Bond (

-

Oxidation: In the presence of strong oxidants or prolonged air exposure at high pH, the disulfide can oxidize to sulfonic acid monomers (MPS).[1][2][3]

-

Reduction: In the presence of reducing agents (DTT, TCEP, Beta-mercaptoethanol), the disulfide cleaves to form two molecules of 3-mercapto-1-propanesulfonic acid (MPS).[1][2][3]

Experimental Protocols

Protocol A: Preparation of 100 mM SPS Stock Solution

Objective: Create a stable, neutral stock solution for biological or electrochemical assays. Reagent: 3,3'-Dithiobis(1-propanesulfonic acid) disodium salt (MW: 354.39 g/mol ).[1][2][3][6][7]

-

Weighing: Weigh 354.4 mg of SPS disodium salt.

-

Solvent Addition: Add 8.0 mL of degassed Deionized (DI) Water (18.2 MΩ·cm).

-

Dissolution: Swirl gently. The powder should dissolve instantly.[1][2][3]

-

Volume Adjustment: Bring final volume to 10.0 mL with DI water.

-

Filtration (Optional): Filter through a 0.22 µm PES membrane if sterility is required.[1][2][3] Nylon filters should be avoided due to potential protein/sulfonate binding.[1][2][3]

-

Storage: Aliquot into light-protective (amber) tubes. Store at -20°C. Stable for 6 months.

Protocol B: Handling the Free Acid (Rare)

If you possess the free acid (CAS 17661-52-8):

-

Dissolution: Dissolve in water.

-

Neutralization: The pH will be < 2.[1][2][3]0. You must neutralize with NaOH to pH ~7.0 before use in biological assays to prevent acid hydrolysis of other reagents.[1][2][3]

-

Validation: Verify pH using a micro-probe before adding to cells or protein mixtures.

Mechanism of Action & Applications

Copper Electroplating (Damascene Process)

SPS is the industry-standard Accelerator (Brightener) in Copper Acid Plating baths.[1][2][3]

-

Mechanism: SPS reacts with Copper(I) ions (

) and MPS (Mercaptopropane sulfonic acid) in a cyclic reduction-oxidation pathway.[1][2][3] It accumulates at the bottom of "vias" (microscopic trenches on chips), accelerating copper deposition from the bottom up (Superfilling).[1][2][3]

Figure 1: SPS Acceleration Mechanism in Copper Plating

Caption: The catalytic cycle of SPS in copper plating. SPS reduces to MPS (thiol), which complexes with Cu(I) to accelerate deposition, then re-oxidizes to SPS.[1][2]

Proteomics & Drug Delivery[1][2][3]

-

Cleavable Linker: The disulfide bond is cleaved by intracellular glutathione.[1][2][3] This property is used to attach drugs to hydrophilic sulfonate tails to improve solubility, which are then released inside the cell.[1][2][3]

-

Solubility Enhancer: Attaching the propanesulfonic acid moiety to hydrophobic drugs (via the disulfide or modified thio-ether) drastically lowers LogP, increasing aqueous solubility.[1][2][3]

Troubleshooting & Quality Control

| Observation | Probable Cause | Corrective Action |

| Precipitation in Stock | High salt + Organic solvent mix | SPS is a salt.[1][2][3] Avoid >50% organic solvent mixtures.[1][2][3] Dilute with water.[1][2][3] |

| Yellowing of Solution | Oxidation / Contamination | Disulfides can yellow upon degradation or trace iron contamination.[1][2][3] Discard and prepare fresh with degassed water. |

| pH Drift (Acidic) | Hydrolysis or Free Acid impurity | Check if the reagent is the Free Acid form.[1][2][3] Neutralize with NaOH. |

| Loss of Activity (Plating) | Conversion to MPS | In plating baths, the ratio of SPS (dimer) to MPS (monomer) is critical.[1][2][3] Use HPLC or CVS (Cyclic Voltammetric Stripping) to quantify.[1][2][3] |

References

-

PubChem. (2025).[1][2][3][8] 1-Propanesulfonic acid, 3,3'-dithiobis- (Compound Summary). National Library of Medicine.[1][2][3] [1][2][3]

-

TCI Chemicals. (n.d.).[1][2][3] Disodium 3,3'-Dithiobis(1-propanesulfonate) Product Specifications. Tokyo Chemical Industry.[1][2][3] [1][2][3][5]

-

Hopax Fine Chemicals. (2022).[1][2][3][9] Safety Data Sheet: 3,3'-dithiobis-1-propanesulfonic acid, disodium salt.[1][2][3][10][1][2][3]

-

SIELC Technologies. (2018).[1][2][3][11] Separation of 1-Propanesulfonic acid, 3,3'-dithiobis- on Newcrom R1 HPLC column.

-

LGC Standards. (n.d.). 3,3'-Dithiobis-1-Propanesulfonic Acid Disodium Salt Reference Standard.[1][2][3][5][7][1][2][3]

Sources

- 1. 3,3′-dithiobis (sodium propane sulfonate) 30% aqueous solution-CAS No. 27206-35-5 | Asahi Chemical Co., Ltd. [chem-asahi.co.jp]

- 2. 1-Propanesulfonic acid, 3,3'-dithiobis- | C6H14O6S4 | CID 87217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,3'-Dithiobis-1-Propanesulfonic Acid Disodium Salt [lgcstandards.com]

- 4. Propanoic acid, 3,3'-dithiobis- [webbook.nist.gov]

- 5. Disodium 3,3'-Dithiobis(1-propanesulfonate) | 27206-35-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. 3,3′-Dithiobis-1-propanesulfonic acid disodium salt, CAS 27206-35-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. 3,3'-Dithiobis(1-propanesulphonic acid) disodium salt, 97% 27206-35-5 India [ottokemi.com]

- 8. 3,3'-Dithiobis(succinimidyl propionate) | C14H16N2O8S2 | CID 93313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. hopaxfc.com [hopaxfc.com]

- 10. pure-synth.com [pure-synth.com]

- 11. 1-Propanesulfonic acid, 3,3’-dithiobis- | SIELC Technologies [sielc.com]

"1-Propanesulfonic acid, 3,3'-dithiobis- for biochemical research"

An In-depth Technical Guide to 1-Propanesulfonic acid, 3,3'-dithiobis- and its Derivatives for Biochemical Research

Foundational Chemistry: The Power of a Cleavable Linker

At the heart of many advanced biochemical assays is the need to connect, isolate, and subsequently analyze interacting molecules. 1-Propanesulfonic acid, 3,3'-dithiobis- and its derivatives are masters of this task. The key to their utility lies in the central disulfide bond within their structure. This bond is stable under typical physiological conditions but can be readily cleaved with the addition of mild reducing agents.

This "connect-and-release" capability makes it an invaluable tool for studying transient interactions and preserving molecular structures for analysis. While the core acid itself has applications, its true potential is often unlocked through chemical activation, most notably as an N-hydroxysuccinimide (NHS) ester.

Key Variants in Research

It is critical to distinguish between the parent compound and its most common derivatives, as their properties dictate their experimental applications:

-

1-Propanesulfonic acid, 3,3'-dithiobis-, Disodium Salt: This form is highly water-soluble and membrane-impermeable.[1] Its primary use is in applications targeting extracellular proteins, as it cannot cross the cell membrane, ensuring that only cell-surface interactions are captured.[2]

-

Dithiobis(sulfosuccinimidyl propionate) (DTSSP): This is the water-soluble, amine-reactive NHS ester derivative.[2] The addition of sulfonate groups makes it, like the disodium salt, membrane-impermeable and ideal for crosslinking cell-surface proteins.[2]

-

Dithiobis(succinimidyl propionate) (DSP) / Lomant's Reagent: This is the water-insoluble, membrane-permeable counterpart to DTSSP.[3] It must be dissolved in an organic solvent like DMSO before being added to an aqueous reaction. Its lipophilic nature allows it to cross cell membranes, making it the reagent of choice for crosslinking intracellular proteins.[3][4]

Chemical and Physical Properties

A clear understanding of the reagent's properties is fundamental to designing robust experiments.

| Property | 1-Propanesulfonic acid, 3,3'-dithiobis- | Disodium 3,3'-Dithiobis(1-propanesulfonate) | Dithiobis(succinimidyl propionate) (DSP) |

| Synonym(s) | 3,3'-Disulfanediyldi(propane-1-sulfonic acid)[5] | Bis(3-sulfopropyl) disulfide disodium salt[6] | Lomant's Reagent, DTSP[3] |

| CAS Number | 17661-52-8[7] | 27206-35-5 | 57757-57-0[3] |

| Molecular Formula | C₆H₁₄O₆S₄[7] | C₆H₁₂Na₂O₆S₄ | C₁₄H₁₆N₂O₈S₂[3] |

| Molecular Weight | 310.4 g/mol [7] | 354.38 g/mol | 404.42 g/mol [3] |

| Solubility | Water[1] | Water[1] | Organic Solvents (DMSO, DMF)[3] |

| Membrane Permeability | Impermeable | Impermeable[2] | Permeable[3] |

| Reactive Towards | (Requires activation) | (Requires activation) | Primary Amines (-NH₂) |

| Cleavage Reagent | Reducing Agents (DTT, TCEP, 2-Mercaptoethanol) | Reducing Agents (DTT, TCEP, 2-Mercaptoethanol)[2] | Reducing Agents (DTT, TCEP, 2-Mercaptoethanol)[8] |

Mechanism of Action: Amine-Reactive Crosslinking and Reductive Cleavage

The most common application of this chemical family involves the use of NHS-ester derivatives like DSP and DTSSP. These reagents are homobifunctional, meaning they have two identical reactive groups (the NHS esters) at either end of a spacer arm.

-

Crosslinking Reaction: The NHS esters react efficiently with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, in a pH range of 7-9.[2][9] This reaction forms a stable, covalent amide bond and releases N-hydroxysuccinimide as a byproduct.[4]

-

Cleavage: The disulfide bond in the spacer arm is readily cleaved by reducing agents like dithiothreitol (DTT) or 2-mercaptoethanol. This breaks the crosslink, separating the previously linked molecules, each now carrying a portion of the original crosslinker.[2] This reversibility is the cornerstone of its utility.

A notable example is the use of DTSSP to probe the structure of α-crystallin. Researchers were able to identify a specific crosslink between lysine 166 of the αA subunit and lysine 175 of the αB subunit, providing direct experimental evidence that the C-termini of these two subunits are in close proximity within the native protein assembly. [10]

Selective Crosslinking of Cell Surface Proteins

Because the sulfonated version, DTSSP, is water-soluble and cannot penetrate the cell membrane, it is the ideal reagent for exclusively studying the interactions of proteins on the cell surface. [2]This allows researchers to map the architecture of membrane receptor complexes or identify the external interaction partners of a specific surface protein without interference from the vast number of proteins inside the cell. [2]

Redox-Responsive Drug Delivery

The intracellular environment is significantly more reducing than the extracellular space due to a higher concentration of glutathione. This redox potential difference can be exploited to create sophisticated drug delivery systems. [11]A therapeutic agent can be linked to a carrier molecule using a disulfide linker. This complex remains stable in circulation but, upon entering a target cell, the disulfide bond is cleaved, releasing the active drug precisely where it is needed. This strategy is being explored to improve the targeting and reduce the side effects of chemotherapy agents. [11]

Experimental Protocols & Methodologies

Adherence to a validated protocol is essential for reproducible results. The following is a generalized procedure for in-solution protein crosslinking.

Protocol: In-Solution Crosslinking with DTSSP

This protocol is designed for crosslinking proteins in an aqueous solution for subsequent analysis by methods like SDS-PAGE or mass spectrometry.

A. Materials Required:

-

DTSSP Reagent: (e.g., CovaChem, Cat# 13304) [2]* Reaction Buffer: Phosphate-buffered saline (PBS), HEPES, or borate buffer, pH 7.2-8.0. Crucially, avoid buffers containing primary amines like Tris or glycine , as they will compete with the target reaction. [4]* Protein Sample: Purified protein or protein complex at a known concentration (typically 1-10 µM). [9]* Quenching Buffer: 1 M Tris-HCl, pH 7.5.

-

Reducing Agent (for cleavage): 500 mM Dithiothreitol (DTT) in water.

B. Step-by-Step Procedure:

-

Sample Preparation: Prepare your protein sample in the chosen Reaction Buffer. If the sample is in an incompatible buffer (e.g., Tris), it must be exchanged via dialysis or a desalting column.

-

Reagent Preparation: Immediately before use, dissolve DTSSP in the Reaction Buffer to a concentration of 25 mM.

-

Crosslinking Reaction:

-

Add the DTSSP solution to the protein sample to achieve a final molar excess of 20- to 50-fold over the protein. [4]A typical starting point is a final DTSSP concentration of 1 mM.

-

Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours. The optimal time and concentration should be determined empirically.

-

-

Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM (e.g., add 20 µL of 1 M Tris to a 1 mL reaction). Incubate for 15 minutes at room temperature. [4]This step consumes any unreacted DTSSP.

-

Analysis (Non-Cleaved): At this stage, an aliquot of the sample can be taken for analysis (e.g., by SDS-PAGE) to confirm crosslinking (evidenced by higher molecular weight bands).

-

Cleavage of Crosslinks (Optional):

-

To the quenched reaction, add DTT to a final concentration of 50 mM.

-

Incubate at 37°C for 30 minutes.

-

Analyze by SDS-PAGE. The higher molecular weight bands should disappear, and the original protein bands should reappear, confirming that the crosslinking was mediated by the disulfide bond.

-

Safety and Handling

Proper laboratory safety practices are mandatory when handling these reagents.

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat. [12]* Handling: Avoid breathing dust, fumes, or vapors. [12][13]Use in a well-ventilated area or chemical fume hood. Avoid contact with skin and eyes. May cause skin irritation or an allergic skin reaction. [12][13]* Storage: Store reagents desiccated at -20°C. [4]Unused reconstituted crosslinker should be discarded as NHS esters are susceptible to hydrolysis.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations. [12]

Conclusion

1-Propanesulfonic acid, 3,3'-dithiobis- and its amine-reactive derivatives represent a versatile and powerful class of reagents for biochemical research. Their defining feature—a stable yet cleavable disulfide bond—provides an elegant solution for capturing protein interactions, mapping cellular architecture, and designing intelligent drug delivery systems. By understanding the specific properties of each derivative and adhering to validated protocols, researchers can effectively harness these molecules to gain deeper insights into complex biological systems.

References

-

Swaim, C. L., Smith, J. B., & Smith, D. L. (2004). The reaction of α-crystallin with the cross-linker 3,3′-dithiobis(sulfosuccinimidyl propionate) demonstrates close proximity of the C termini of αA and αB in the native assembly. Protein Science, 13(11), 3051-3058. [Link]

-

PubChem. 1-Propanesulfonic acid, 3,3'-dithiobis-. National Center for Biotechnology Information. [Link]

-

Pearson, K. M., et al. (2002). Isotopically Coded Cleavable Cross-linker for Studying Protein-Protein Interaction and Protein Complexes. Journal of Biological Chemistry. [Link]

-

Götze, M., et al. (2019). A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions. Nature Protocols. [Link]

-

Swaim, C. L., Smith, J. B., & Smith, D. L. (2004). Unexpected products from the reaction of the synthetic cross-linker 3,3'-dithiobis(sulfosuccinimidyl propionate), DTSSP with peptides. Journal of the American Society for Mass Spectrometry. [Link]

-

An, M., et al. (2015). Synthesis of Two New Enrichable and MS-Cleavable Cross-linkers to Define Protein-Protein Interactions by Mass Spec. Organic & Biomolecular Chemistry. [Link]

-

Götze, M., & Sinz, A. (2020). Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo. Journal of Proteome Research. [Link]

-

Organic Syntheses. Trypan Blue. [Link]

-

Lenuweit, S., et al. (2017). Cleavable Crosslinkers as Tissue Fixation Reagents for Proteomic Analysis. Journal of Proteome Research. [Link]

-

CF Plus Chemicals. Di-(N-succinimidyl)-3,3´-dithiodipropionate. [Link]

-

Asahi Chemical Co., Ltd. 3,3′-dithiobis (sodium propane sulfonate) 30% aqueous solution. [Link]

-

Otto Chemie Pvt. Ltd. 3,3'-Dithiobis(1-propanesulphonic acid) disodium salt, 97%. [Link]

-

SIELC Technologies. 1-Propanesulfonic acid, 3,3'-dithiobis-. [Link]

-

G-Biosciences. DSP & DTSSP for Intracellular and Extracellular Crosslinking. [Link]

-

Swaim, C. L., Smith, J. B., & Smith, D. L. (2004). Unexpected products from the reaction of the synthetic cross-linker 3,3'-dithiobis(sulfosuccinimidyl propionate), DTSSP with peptides. PubMed. [Link]

-

PubChem. Disodium 3,3'-dipropanedisulfonate disulfide. National Center for Biotechnology Information. [Link]

-

Bogyo, M., et al. (2006). A Mild Chemically Cleavable Linker System for Functional Proteomic Applications. Angewandte Chemie. [Link]

-

Yi, Y., et al. (2021). A Co-delivery System Based on a Dimeric Prodrug and Star-Shaped Polymeric Prodrug Micelles for Drug Delivery. Frontiers in Bioengineering and Biotechnology. [Link]

-

MPR. Drug-Delivery Technologies Show Some Backbone. [Link]

-

Hogarth, G. (2012). A dithiocarbamate treasure trove: new applications for old compounds. Dalton Transactions. [Link]

-

Cornish, V. W., et al. (2004). Dithioamide substitutions in proteins: effects on thermostability, peptide binding, and fluorescence quenching in calmodulin. Chemical Communications. [Link]

- Google Patents. Method for the preparation of 1,3-propane disulfonic acid compounds.

-

Wang, Y., et al. (2023). Applications of Cyclodextrin-Based Drug Delivery Systems in Inflammation-Related Diseases. MDPI. [Link]

-

Kim, H., et al. (2021). Exosome-based drug delivery systems and their therapeutic applications. eGyanKosh. [Link]

Sources

- 1. 3,3'-Dithiobis(1-propanesulphonic acid) disodium salt, 97% 27206-35-5 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 2. covachem.com [covachem.com]

- 3. Di-(N-succinimidyl)-3,3´-dithiodipropionate — CF Plus Chemicals [cfplus.cz]

- 4. store.sangon.com [store.sangon.com]

- 5. 1-Propanesulfonic acid, 3,3’-dithiobis- | SIELC Technologies [sielc.com]

- 6. 3,3′-dithiobis (sodium propane sulfonate) 30% aqueous solution-CAS No. 27206-35-5 | Asahi Chemical Co., Ltd. [chem-asahi.co.jp]

- 7. 1-Propanesulfonic acid, 3,3'-dithiobis- | C6H14O6S4 | CID 87217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. The reaction of α-crystallin with the cross-linker 3,3′-dithiobis(sulfosuccinimidyl propionate) demonstrates close proximity of the C termini of αA and αB in the native assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Co-delivery System Based on a Dimeric Prodrug and Star-Shaped Polymeric Prodrug Micelles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.ca [fishersci.ca]

- 13. tcichemicals.com [tcichemicals.com]

The Architect of Proximity: An In-depth Technical Guide to the Reactivity of DTSSP

For the modern researcher navigating the intricate dance of molecular interactions, the ability to capture fleeting partnerships is paramount. In this landscape, chemical crosslinkers serve as indispensable tools, freezing these interactions in time for subsequent analysis. Among these, 3,3'-dithiobis(sulfosuccinimidyl propionate), or DTSSP, has emerged as a workhorse for its unique set of properties. This guide provides a comprehensive exploration of the reactivity of DTSSP, offering not just protocols, but a deep dive into the causality behind experimental choices, ensuring that every procedure is a self-validating system for robust and reproducible results.

The Molecular Blueprint of DTSSP: A Tale of Two Ends and a Cleavable Heart

DTSSP is a homobifunctional crosslinker, meaning it possesses two identical reactive groups at either end of a spacer arm.[1] These reactive moieties are water-soluble sulfo-N-hydroxysuccinimide (sulfo-NHS) esters, which impart a key characteristic to DTSSP: its inability to permeate cell membranes.[1][2][3] This makes it an ideal reagent for selectively targeting and crosslinking proteins on the cell surface.[3][4]

The spacer arm of DTSSP spans a length of 12.0 Å and, crucially, contains a disulfide bond at its center.[1][5] This disulfide bridge is the linchpin of DTSSP's utility, as it can be readily cleaved by reducing agents, allowing for the reversal of the crosslinking reaction.[1] This cleavability is instrumental in downstream applications, simplifying the analysis of crosslinked complexes.

| Feature | Specification | Source(s) |

| Full Chemical Name | 3,3'-dithiobis(sulfosuccinimidyl propionate) | [1][5] |

| Molecular Weight | 608.51 g/mol | [4] |

| Spacer Arm Length | 12.0 Å | [1][5] |

| Reactive Groups | Sulfo-N-hydroxysuccinimide (sulfo-NHS) esters | [1] |

| Reactivity | Primary amines (-NH₂) | [1] |

| Cleavability | Thiol-cleavable disulfide bond | [1] |

| Solubility | Water-soluble | [1][2] |

| Membrane Permeability | Impermeable | [2][3] |

The Chemistry of Connection: The Sulfo-NHS Ester Reaction

The primary mode of action for DTSSP involves the reaction of its sulfo-NHS esters with primary amines, which are predominantly found on the side chains of lysine residues and the N-termini of proteins.[1] This reaction, a nucleophilic acyl substitution, results in the formation of a stable amide bond and the release of sulfo-N-hydroxysuccinimide.[6]

The Critical Role of pH

The efficiency of this reaction is highly dependent on the pH of the reaction buffer.[2][7] For the primary amine to be reactive, it must be in its deprotonated, nucleophilic state.[2] This is favored at a pH above the pKa of the amine group. Conversely, the sulfo-NHS ester is susceptible to hydrolysis, a competing reaction that inactivates the crosslinker. The rate of hydrolysis increases significantly with increasing pH.[2][6][8][9][10][11]

Therefore, a careful balance must be struck. The optimal pH range for DTSSP crosslinking is generally between 7.2 and 8.5.[4][6][7] Within this window, a sufficient population of primary amines is deprotonated for efficient reaction, while the rate of hydrolysis remains manageable.

| pH | Half-life of NHS Ester in Aqueous Solution | Source(s) |

| 7.0 | 4-5 hours | [8][9][10][11][12] |

| 8.0 | 1 hour | [8][9][10][11][12] |

| 8.6 | 10 minutes | [8][9][10][11][12] |

Buffer Selection: A Non-Negotiable for Success

The choice of buffer is critical and can make or break a crosslinking experiment. Buffers containing primary amines, such as Tris or glycine, are incompatible with DTSSP as they will compete with the target proteins for reaction with the sulfo-NHS esters, thereby quenching the reaction.[1][4][6]

Recommended Buffers:

The Art of Cleavage: Reversing the Covalent Bond

The reversibility of DTSSP crosslinks is one of its most powerful features. The central disulfide bond can be readily cleaved by the action of reducing agents, which reduce the disulfide to two free thiols. This allows for the separation of crosslinked proteins, simplifying their identification by techniques such as SDS-PAGE and mass spectrometry.[13]

Choosing Your Reducing Agent: DTT vs. TCEP

The two most commonly used reducing agents for cleaving DTSSP are dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).

-

DTT (Dithiothreitol): A classic and effective thiol-based reducing agent.[14] It is typically used at concentrations of 20-50 mM with incubation at 37°C for 30 minutes.[1] However, being a thiol itself, it can potentially interfere with certain downstream applications involving thiol-reactive chemistries.[14]

-

TCEP (Tris(2-carboxyethyl)phosphine): A phosphine-based reducing agent that offers several advantages over DTT. It is odorless, more stable over a wider pH range, and does not contain a thiol group, minimizing interference with subsequent thiol-reactive steps.[5][14][15] TCEP is generally effective at lower concentrations (5-10 mM) and can work more efficiently than DTT at lower pH.[14][16]

| Feature | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) | Source(s) |

| Mechanism | Thiol-disulfide exchange | Phosphine-based reduction | [14] |

| Optimal pH | Neutral to alkaline | Wide pH range (more effective below pH 8) | [14][16] |

| Typical Concentration | 20-50 mM | 5-20 mM | [1][14] |

| Thiol Group | Yes | No | [14] |

| Stability | Prone to oxidation | More stable to air oxidation | [14][15] |

Navigating the Nuances: Potential Pitfalls and Side Reactions

While DTSSP is a powerful tool, a thorough understanding of its potential side reactions is crucial for accurate data interpretation.

-

Hydrolysis: As previously discussed, the hydrolysis of the sulfo-NHS ester is a major competing reaction that reduces crosslinking efficiency.[3] This can be minimized by working within the optimal pH range and using freshly prepared DTSSP solutions.[3]

-

Disulfide Bond Scrambling: Under certain conditions, particularly during prolonged incubation or at alkaline pH, the disulfide bond in DTSSP can undergo thiol-exchange with free cysteine residues in the proteins.[17][18] This can lead to the formation of "false-positive" crosslinks, where proteins that were not originally crosslinked become linked through this exchange.[17] Using isotope-labeled DTSSP can help to quantify the extent of this scrambling.[17] Minimizing incubation times and working at a slightly lower pH can help to mitigate this issue.[17]

-